2-(4-(methylsulfonyl)phenyl)-N-(naphthalen-1-yl)acetamide
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Overview
Description
2-(4-(methylsulfonyl)phenyl)-N-(naphthalen-1-yl)acetamide is an organic compound that belongs to the class of acetamides It features a naphthalene ring and a phenyl ring substituted with a methylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(methylsulfonyl)phenyl)-N-(naphthalen-1-yl)acetamide can be achieved through several synthetic routes. One common method involves the reaction of 4-(methylsulfonyl)benzoyl chloride with naphthalen-1-ylamine in the presence of a base such as triethylamine. The reaction typically proceeds under reflux conditions in an organic solvent like dichloromethane. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and in-line purification systems can streamline the production process, ensuring consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(4-(methylsulfonyl)phenyl)-N-(naphthalen-1-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Halogenating agents, nitrating agents, or alkylating agents under appropriate conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amines or alcohols.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
2-(4-(methylsulfonyl)phenyl)-N-(naphthalen-1-yl)acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photonic devices.
Mechanism of Action
The mechanism of action of 2-(4-(methylsulfonyl)phenyl)-N-(naphthalen-1-yl)acetamide involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-(4-(methylsulfonyl)phenyl)-N-(phenyl)acetamide: Similar structure but with a phenyl ring instead of a naphthalene ring.
2-(4-(methylsulfonyl)phenyl)-N-(2-naphthyl)acetamide: Similar structure with a different substitution pattern on the naphthalene ring.
Uniqueness
2-(4-(methylsulfonyl)phenyl)-N-(naphthalen-1-yl)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both a naphthalene ring and a methylsulfonyl group contributes to its potential versatility in various applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
2-(4-methylsulfonylphenyl)-N-naphthalen-1-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO3S/c1-24(22,23)16-11-9-14(10-12-16)13-19(21)20-18-8-4-6-15-5-2-3-7-17(15)18/h2-12H,13H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUYYFEKARHWBJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=CC=CC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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